Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}propanoate
Description
Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}propanoate is a sulfonamide-containing ester derivative with a methoxy-substituted aromatic ring. Its molecular structure comprises a propanoate backbone esterified with a methyl group, a sulfonamide linkage (-SO2NH-), and a 4-methoxyphenyl substituent. Structural analogs highlighted in this article share core features such as sulfonamide linkages, aromatic substituents, and ester/acid functionalities, enabling comparative analysis of physicochemical and biological properties .
Properties
IUPAC Name |
methyl 2-[(4-methoxyphenyl)sulfonylamino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5S/c1-8(11(13)17-3)12-18(14,15)10-6-4-9(16-2)5-7-10/h4-8,12H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHBIQSHCZPYLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NS(=O)(=O)C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}propanoate typically involves the reaction of alanine methyl ester with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts or specific reagents like Grignard reagents
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted analogs of the original compound .
Scientific Research Applications
Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}propanoate exerts its effects involves interactions with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below summarizes key structural analogs and their distinguishing features:
Key Observations :
- Substituent Position: The position of methoxy groups (e.g., 4-OCH3 vs. 2-OCH3) significantly impacts electronic and steric effects.
- Ester vs. Acid: Methyl/ethyl esters (e.g., Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate ) generally exhibit higher lipophilicity than carboxylic acids (e.g., 3-{(2-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}propanoic acid ), affecting solubility and membrane permeability.
Biological Activity
Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}propanoate, also known as a sulfonamide derivative, is an organic compound with the molecular formula C₁₁H₁₅NO₅S. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anti-inflammatory properties.
Chemical Structure and Synthesis
The compound features a methoxy group attached to a phenyl ring, which significantly influences its biological activity and solubility. The synthesis typically involves the reaction of alanine methyl ester with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine, conducted in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅NO₅S |
| Molecular Weight | 273.31 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Preliminary studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, compounds with similar sulfonamide structures have been reported to selectively inhibit Chlamydia species, suggesting potential applications in treating infections caused by this pathogen .
Anti-inflammatory Effects
The compound's anti-inflammatory properties are attributed to its ability to inhibit certain enzymes involved in inflammatory pathways. The sulfonyl group is known to interact with various proteins and enzymes, potentially leading to reduced inflammation . In vitro studies have demonstrated that related sulfonamide compounds can modulate immune responses, suggesting that this compound may similarly affect inflammatory cytokine production.
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluating the antimicrobial efficacy of related sulfonamide derivatives found that certain compounds exhibited IC₅₀ values lower than standard antibiotics, indicating superior potency .
- Mechanism of Action : The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, potentially inhibiting enzyme activity critical for microbial growth and inflammatory processes .
- Cytotoxicity Assessment : In cytotoxicity assays against human cell lines, derivatives of this compound showed selective toxicity towards cancer cells while sparing normal cells, highlighting its potential for therapeutic applications .
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
